N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that features a thiazole ring, biphenyl, methoxyphenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the biphenyl, methoxyphenyl, and trifluoromethylphenyl groups through various coupling reactions. Common reagents used in these steps include thionyl chloride, sodium hydride, and palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or inflammatory disorders.
Industry
In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and biphenyl-containing molecules. Examples are:
Uniqueness
What sets (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H25F3N2OS |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C31H25F3N2OS/c1-37-28-16-10-22(11-17-28)18-19-36-29(25-14-12-24(13-15-25)23-6-3-2-4-7-23)21-38-30(36)35-27-9-5-8-26(20-27)31(32,33)34/h2-17,20-21H,18-19H2,1H3 |
InChI Key |
CBNQQGNULOZTJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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